Dexlansoprazole

Gastroenterology Pharmacodynamics Clinical Pharmacology

Dexlansoprazole (CAS 138530-94-6) is the R-enantiomer of lansoprazole, uniquely formulated with Dual Delayed-Release (DDR) technology for biphasic drug release. This extends intragastric pH >4 maintenance to 24 hours—a profile unattainable with generic lansoprazole or standard immediate-release matrices. Indicated for refractory GERD, atypical symptoms (chronic cough, globus), and Grade C/D erosive esophagitis trials where sustained acid suppression is critical. Once-daily DDR dosing also enables cost-effective H. pylori eradication protocols with non-inferior outcomes versus twice-daily rabeprazole. Choose dexlansoprazole DDR for superior 24-hour pH control and reproducible clinical endpoints.

Molecular Formula C16H14F3N3O2S
Molecular Weight 369.4 g/mol
CAS No. 138530-94-6
Cat. No. B1670344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexlansoprazole
CAS138530-94-6
Synonyms2-((R)-((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
dexilant
dexlansoprazole
Dexlansoprazole Sesquihydrate
Lansoprazole, R Isomer
Lansoprazole, R-Isomer
R Lansoprazole
R-Isomer Lansoprazole
R-Lansoprazole
T 168390
T-168390
T168390
TAK 390
TAK 390MR
TAK-390
TAK-390MR
TAK390
TAK390MR
Molecular FormulaC16H14F3N3O2S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1
InChIKeyMJIHNNLFOKEZEW-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility55.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in dimethylformamide;  soluble in ethyl acetate, dichloromethane and acetonitrile;  very slightly soluble in ether, and practically insoluble in hexane and water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexlansoprazole (CAS 138530-94-6): A Pharmacologically Distinct PPI with Unique Dual Delayed-Release Profile


Dexlansoprazole (CAS 138530-94-6), chemically designated as (R)-lansoprazole, is the isolated R-enantiomer of the racemic proton pump inhibitor (PPI) lansoprazole [1]. Unlike conventional PPIs, its commercial formulation employs a proprietary Dual Delayed-Release (DDR) technology, which facilitates two distinct drug release events within a single dose, thereby extending its pharmacokinetic profile and duration of acid suppression [2].

The Procurement Risk of Dexlansoprazole Substitution: Why Standard PPIs and Simple R-Enantiomers Are Not Equivalent


Generic substitution of dexlansoprazole with standard lansoprazole or other first-generation PPIs is pharmacologically and clinically unsound. Dexlansoprazole is not merely an isolated enantiomer; its distinct clinical differentiation and FDA approval rest on a proprietary Dual Delayed-Release (DDR) formulation [1]. This specialized delivery system produces a unique biphasic pharmacokinetic profile that extends therapeutic plasma concentrations and prolongs intragastric pH > 4 maintenance for up to 24 hours [2]. Simple R-lansoprazole in an immediate-release or standard delayed-release matrix cannot replicate this profile, leading to significant differences in acid suppression duration and clinical outcomes, including breakthrough symptoms [3]. Therefore, procurement decisions must be based on the specific dexlansoprazole DDR formulation to ensure the intended therapeutic and research outcomes.

Quantitative Evidence Guide for Dexlansoprazole: Key Differentiators Against Comparators in Clinical and Preclinical Studies


Extended Duration of Intragastric pH > 4 Control Versus Conventional PPIs

In a randomized, placebo-controlled, five-way crossover pilot study, dexlansoprazole 60 mg demonstrated significantly longer durations with intragastric pH > 4.0 over 24 hours compared to pantoprazole 40 mg, esomeprazole 40 mg, and rabeprazole 20 mg [1]. This extended acid suppression is a direct result of its dual delayed-release pharmacokinetic profile.

Gastroenterology Pharmacodynamics Clinical Pharmacology

Superior Nocturnal Acid Suppression and Reduced Breakthrough Compared to Omeprazole

A prospective comparative observational study found that dexlansoprazole 60 mg was more effective than omeprazole 20 mg in suppressing nocturnal gastric acid secretion [1]. The frequency of Nocturnal Acid Breakthrough (NAB) tended to be lower with dexlansoprazole, and the duration of esophageal acidification was significantly reduced.

Gastroenterology GERD Therapeutic Monitoring

Higher Symptom Response Rate in Atypical GERD Compared to Lansoprazole

In a prospective randomized trial of patients with atypical GERD symptoms, 8-week treatment with dexlansoprazole 60 mg resulted in significantly higher symptom response rates for cough and globus sensation compared to lansoprazole 30 mg [1].

Gastroenterology Clinical Trial Symptom Management

Superior Healing of Moderate-to-Severe Erosive Esophagitis (EE) Versus Lansoprazole

An integrated analysis of two large Phase III randomized controlled trials demonstrated that dexlansoprazole MR 90 mg once daily was superior to lansoprazole 30 mg once daily for healing moderate-to-severe erosive esophagitis (Los Angeles Grades C and D) at 8 weeks [1].

Gastroenterology Clinical Trial Mucosal Healing

Cost-Effective Single-Dose Regimen for H. pylori Eradication Versus Double-Dose Rabeprazole

A head-to-head pilot study found that a 7-day triple therapy regimen with single-dose dexlansoprazole MR 60 mg once daily was non-inferior to a double-dose rabeprazole-based regimen (20 mg twice daily) for eradicating H. pylori infection, while offering a lower pharmaceutical cost [1].

Infectious Disease Helicobacter pylori Health Economics

Optimizing Dexlansoprazole Procurement: High-Value Research and Clinical Applications


Clinical Trials for Refractory or Atypical GERD

Procurement of dexlansoprazole DDR capsules is essential for clinical trials investigating treatment of patients with refractory GERD, atypical symptoms (such as chronic cough, globus, or laryngopharyngeal reflux), or those who have failed first-line PPI therapy [1][2]. Its demonstrated superiority in sustaining 24-hour acid suppression and achieving higher symptom response rates for cough and globus compared to lansoprazole make it the investigational agent of choice for these specific patient cohorts [2].

Pharmacodynamic Studies on 24-Hour Intragastric Acid Control

This compound is the ideal candidate for research requiring precise control over 24-hour intragastric pH. Its unique DDR pharmacokinetic profile provides a robust experimental tool for studying the relationship between extended acid suppression and clinical outcomes like nocturnal symptom control or healing of severe mucosal injury, as evidenced by comparative pH monitoring studies [3].

H. pylori Eradication Regimen Research with a Focus on Cost-Effectiveness

For studies aimed at developing cost-effective and simplified H. pylori eradication protocols, dexlansoprazole offers a strategic advantage. Evidence shows it achieves non-inferior eradication rates with a simpler once-daily dosing regimen compared to twice-daily rabeprazole, while also offering a lower pharmaceutical cost [4]. Procurement for this purpose supports the development of more efficient, patient-friendly treatment guidelines.

Research and Treatment of Severe Erosive Esophagitis (LA Grade C/D)

Given the documented superiority of dexlansoprazole MR 90 mg over lansoprazole 30 mg in healing moderate-to-severe erosive esophagitis (Los Angeles Grades C and D) [1], its procurement is indicated for clinical studies and treatment protocols focused on this high-acuity patient population where maximum acid suppression and rapid mucosal healing are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexlansoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.